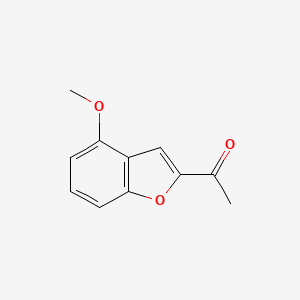

Ethanone, 1-(4-methoxy-2-benzofuranyl)-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethanone, 1-(4-methoxy-2-benzofuranyl)-, typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to synthesize various benzofuran compounds, including ethanone, 1-(4-methoxy-2-benzofuranyl)- .

Análisis De Reacciones Químicas

Bromination Reactions

Bromination of this compound occurs under varied conditions, leading to regioselective substitution patterns:

Key observations:

-

NBS favors substitution at electron-rich positions (C-2 and C-5) .

-

Br₂ in CHCl₃ targets the methyl group adjacent to the ketone (C-3) .

Claisen-Schmidt Condensation

Reaction with cinnamaldehyde under basic conditions produces α,β-unsaturated ketones:

Reagents :

-

Cinnamaldehyde (1.2 eq)

-

10% NaOH in ethanol

-

Room temperature, 30 min

Product :

1-[6-hydroxy-4-methoxybenzofuran-5-yl]-5-phenylpenta-2,4-dien-1-one (yield: 87%) .

Mechanism :

Base-mediated aldol condensation followed by dehydration forms the conjugated dienone system .

Mannich Reaction

This compound undergoes Mannich aminomethylation with formaldehyde and primary amines:

Conditions :

-

4-Chloroaniline (1 eq)

-

40% formaldehyde (1.5 eq)

-

Ethanol, 0–5°C, 1 hr

Product :

1-[7-(4-chlorophenyl)aminomethyl-6-hydroxy-4-methoxybenzofuran-5-yl]phenylpenta-2,4-dien-1-one (yield: 83%) .

Application :

Introduces amine functionality for enhanced biological activity .

Esterification Reactions

The ketone group participates in ester formation via nucleophilic acyl substitution:

General Procedure :

-

React with substituted benzoic acids (1.2 eq)

-

Anhydrous K₂CO₃ in DMF, room temperature, 2 hr

| Benzoic Acid Substituent | Product Ester | Yield | Source |

|---|---|---|---|

| 4-Cl | 2-(1-benzofuran-2-yl)-2-oxoethyl 4-chlorobenzoate | 78% | |

| 4-NO₂ | 2-(1-benzofuran-2-yl)-2-oxoethyl 4-nitrobenzoate | 69% |

Key Insight :

Electron-withdrawing substituents (e.g., NO₂) reduce reaction rates due to decreased nucleophilicity .

Cyclization and Ring Formation

Microwave-assisted cyclization enables efficient synthesis of fused heterocycles:

Example :

-

Reactant : o-Hydroxyacetophenone derivatives

-

Conditions : MWI (150°C, 20 min)

-

Product : Furo[3,2-g]chromen-5-one derivatives (yield: 89%).

Mechanism :

Etherification and dehydrative cyclization form the benzofuran core, followed by Friedel-Crafts acylation.

Comparative Reactivity Table

Critical Findings from Research

-

Regioselectivity in Bromination : Positional selectivity depends on the electronic nature of substituents and reaction medium .

-

Steric Effects in Esterification : Bulky substituents on benzoic acids reduce yields due to hindered nucleophilic attack .

-

Microwave Efficiency : Cyclization under microwave irradiation reduces reaction time from 12 hr to 20 min compared to conventional methods.

These reactions underscore the compound’s versatility in synthetic organic chemistry and drug development, particularly in generating derivatives with tailored biological properties.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethanone, 1-(4-methoxy-2-benzofuranyl)- has several applications across various fields:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex benzofuran derivatives.

- Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biological Applications

- Anticancer Activity : Research indicates that ethanone exhibits significant antiproliferative effects against various cancer cell lines. It modulates pathways related to cancer cell growth and apoptosis .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of benzofuran derivatives, including ethanone, showing effectiveness against both gram-positive and gram-negative bacteria .

- Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes critical for cancer progression .

Medical Applications

- Therapeutics for Skin Diseases : Certain benzofuran derivatives are being explored for their potential use in treating skin conditions such as psoriasis and cancer due to their biological activities .

Case Studies and Research Findings

Several notable studies have investigated the biological activity of ethanone:

- A study published in MDPI reviewed various benzofuran derivatives, including ethanone, emphasizing their potential in cancer therapy due to effective tumor growth inhibition .

- Another research article focused on synthesizing similar compounds and evaluating their biological activities, revealing that structural modifications significantly impact anticancer efficacy .

Mecanismo De Acción

The mechanism of action of ethanone, 1-(4-methoxy-2-benzofuranyl)-, involves its interaction with various molecular targets and pathways. For instance, benzofuran derivatives can inhibit specific enzymes or interfere with cellular processes, leading to their biological effects . The exact mechanism depends on the specific derivative and its target.

Comparación Con Compuestos Similares

Ethanone, 1-(4-methoxy-2-benzofuranyl)-, can be compared with other benzofuran derivatives such as:

2-Acetylbenzofuran: Similar in structure but with different substituents, leading to varied biological activities.

Paeonol (2’-hydroxy-4’-methoxyacetophenone): Another benzofuran derivative with significant medicinal properties.

The uniqueness of ethanone, 1-(4-methoxy-2-benzofuranyl)-, lies in its specific substituents, which confer distinct chemical and biological properties.

Actividad Biológica

Ethanone, 1-(4-methoxy-2-benzofuranyl)-, also known as 1-(4-methoxy-2-benzofuran-1-yl)ethanone, is a compound with significant potential in biological research, particularly in the field of anticancer studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and comparisons with related compounds.

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : Approximately 194.20 g/mol

- Density : 1.09 g/cm³

The compound features a benzofuran moiety, characterized by a fused bicyclic structure that includes both benzene and furan rings. The methoxy group at the para position enhances its chemical properties and potential biological activities.

Biological Activity

Ethanone, 1-(4-methoxy-2-benzofuranyl)- has demonstrated various biological activities:

-

Anticancer Properties :

- Research indicates that derivatives of benzofuran can exhibit antiproliferative effects against multiple cancer cell lines. For example, Ethanone has been shown to modulate pathways associated with cancer cell growth and apoptosis.

- A study highlighted its effectiveness against human cancer cell lines, showing significant selectivity and potency compared to standard anticancer drugs .

-

Mechanism of Action :

- The mechanism involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes that lead to apoptosis or cell cycle arrest.

- Compounds similar in structure have been noted to bind to receptors or enzymes that mediate cellular responses to stress or damage, which is crucial for their anticancer effects.

Comparative Analysis with Similar Compounds

Ethanone can be compared with other benzofuran derivatives to understand its unique biological profile:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethanone, 1-(3-methyl-2-benzofuranyl)- | Benzofuran derivative | Exhibits different substitution patterns affecting activity |

| 2-Acetylbenzofuran | Benzofuran derivative | Known for its role in organic synthesis and potential biological activity |

| 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone | Halogenated benzofuran | Enhanced reactivity due to bromine substituent |

Ethanone's specific methoxy substitution pattern may enhance solubility and bioavailability relative to other derivatives, making it a candidate for further pharmacological development.

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethanone:

- A study published in MDPI reviewed various benzofuran derivatives, including Ethanone, emphasizing their potential in cancer therapy due to their ability to inhibit tumor growth effectively .

- Another research article focused on the synthesis and biological evaluations of similar compounds, revealing that modifications in the structure significantly affect their anticancer efficacy .

Propiedades

IUPAC Name |

1-(4-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)11-6-8-9(13-2)4-3-5-10(8)14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWQUEPUCGYGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208165 | |

| Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59445-59-9 | |

| Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059445599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.